molecular formula C7H14ClNO2 B6336962 (R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride, 95% (H-D-Gly(cBu)-OMe) CAS No. 1993188-94-5

(R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride, 95% (H-D-Gly(cBu)-OMe)

Cat. No. B6336962
CAS RN: 1993188-94-5
M. Wt: 179.64 g/mol
InChI Key: NCYCNCGWPRDKDC-FYZOBXCZSA-N
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Description

(R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride, 95% (H-D-Gly(cBu)-OMe) is a cyclic amino acid derivative that has become increasingly popular in scientific research due to its versatility and wide range of potential applications. It is a small molecule that has been used in a variety of biochemical and physiological experiments, as well as in drug discovery studies.

Scientific Research Applications

(R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride, 95% (H-D-Gly(cBu)-OMe) has been used in a wide range of scientific research applications, including drug discovery studies, enzyme kinetics experiments, and protein-protein interactions. It has also been used in the synthesis of peptides and peptidomimetics, as well as in the development of novel drug delivery systems.

Mechanism of Action

The mechanism of action of (R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride, 95% (H-D-Gly(cBu)-OMe) is not fully understood. However, it has been hypothesized that the molecule binds to the active site of enzymes, modulating their activity. It has also been suggested that the molecule may interact with proteins and other biomolecules, leading to changes in their structure and/or function.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride, 95% (H-D-Gly(cBu)-OMe) have not been extensively studied. However, in vitro studies have shown that the molecule can modulate the activity of enzymes involved in metabolic pathways, such as the citric acid cycle. It has also been suggested that the molecule may have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using (R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride, 95% (H-D-Gly(cBu)-OMe) in laboratory experiments is its versatility. The molecule can be used in a wide range of applications, including drug discovery studies, enzyme kinetics experiments, and protein-protein interactions. However, the molecule is not very stable and can degrade quickly, which can limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for (R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride, 95% (H-D-Gly(cBu)-OMe). These include further studies into its biochemical and physiological effects, as well as the development of novel drug delivery systems based on the molecule. Additionally, there is potential for the use of the molecule in the synthesis of peptides and peptidomimetics, as well as in the development of new enzyme inhibitors. Finally, there is potential for the use of the molecule in the development of new drugs and therapeutics.

Synthesis Methods

The synthesis method for (R)-Methyl 2-amino-2-cyclobutylacetate hydrochloride, 95% (H-D-Gly(cBu)-OMe) involves the condensation of 2-amino-2-cyclobutylacetate and methyl chloroformate in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the product is purified by recrystallization. The purity of the product can be further increased by using a high-performance liquid chromatography (HPLC) method.

properties

IUPAC Name

methyl (2R)-2-amino-2-cyclobutylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)6(8)5-3-2-4-5;/h5-6H,2-4,8H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYCNCGWPRDKDC-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1CCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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